1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often include moderate temperatures and specific pH levels to ensure the proper formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
- 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
- 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
- 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxaldehyde
Uniqueness: 1-(2-Methylpropyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid functional group. This makes it distinct from other similar compounds, which may have different functional groups or substitution patterns, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(2-methylpropyl)-2-oxo-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)3-10-4-6(7(11)12)9-8(10)13/h4-5H,3H2,1-2H3,(H,9,13)(H,11,12) |
InChI Key |
VDUTWHGEPFHAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(NC1=O)C(=O)O |
Origin of Product |
United States |
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